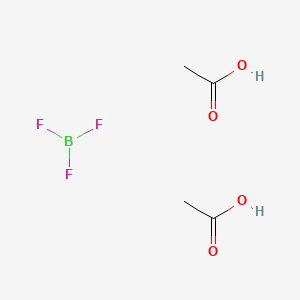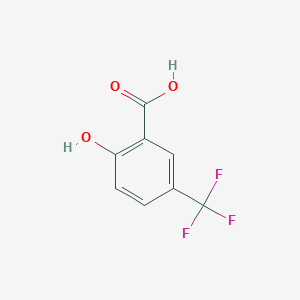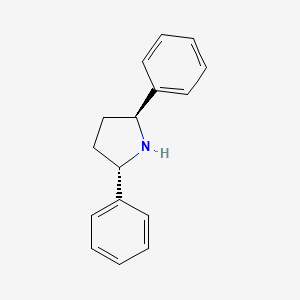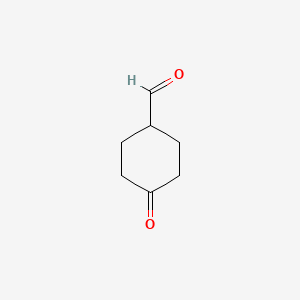
4-Oxocyclohexanecarbaldehyde
概要
説明
4-Oxocyclohexanecarbaldehyde, also known as Cyclohexanone-4-carboxaldehyde or 4-oxocyclohexane-1-carbaldehyde, is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.153 Da .
Synthesis Analysis
The synthesis of disubstituted 4-Oxocyclohexanecarbaldehyde has been achieved through a first catalytic asymmetric reaction of acetone with cinnamaldehyde . A variety of substituted cinnamaldehydes have been successfully tested under optimized reaction conditions . Both enantiomers of the same diastereomeric products are achieved in good yield and diastereoselectivity with excellent enantioselectivity by changing the enantiomer of one of the two chiral catalysts .Molecular Structure Analysis
The molecular structure of 4-Oxocyclohexanecarbaldehyde consists of 7 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
4-Oxocyclohexanecarbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 223.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.0±3.0 kJ/mol and a flash point of 80.8±22.4 °C . The compound has a molar refractivity of 34.4±0.3 cm3, and it accepts 2 hydrogen bonds .科学的研究の応用
Multicomponent Syntheses
4-Oxocyclohexanecarbaldehyde is utilized in multicomponent condensations with CH acids and other reagents to afford functionalized cyclohexyl-substituted acrylonitriles, 4H-pyrans, 4H-thio(seleno)-pyrans, 1-benzopyrans, and more. This demonstrates its versatility in creating a variety of complex organic compounds .
Anti-HIV Drug Research
Derivatives of 4-Oxocyclohexanecarbaldehyde have been designed and synthesized for evaluation as anti-HIV integrase inhibitors. These compounds bear various substituents like sulfamido, carboxylamido, benzimidazole, and benzothiazole, indicating its potential in medicinal chemistry .
Chemical Cataloging
As a chemical entity, 4-Oxocyclohexanecarbaldehyde is cataloged for reference in scientific research and development. It’s listed with its CAS number, molecular formula, and available technical documents for further study .
Safety and Hazards
The safety data sheet for 4-Oxocyclohexanecarbaldehyde indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
4-oxocyclohexane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNKUFOBKQJUEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457497 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclohexanecarbaldehyde | |
CAS RN |
96184-81-5 | |
| Record name | 4-oxocyclohexanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?
A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing 4-oxocyclohexanecarbaldehyde derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.
Q2: What is unique about the domino reaction described for the synthesis of 4-oxocyclohexanecarbaldehyde derivatives?
A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield 4-oxocyclohexanecarbaldehyde derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.
Q3: How does the choice of catalyst influence the stereoselectivity of the 4-oxocyclohexanecarbaldehyde synthesis?
A: The enantioselectivity and diastereoselectivity in the synthesis of 4-oxocyclohexanecarbaldehyde are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


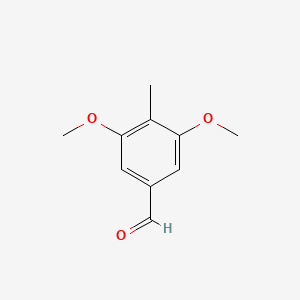
![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)
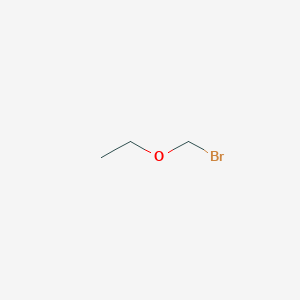
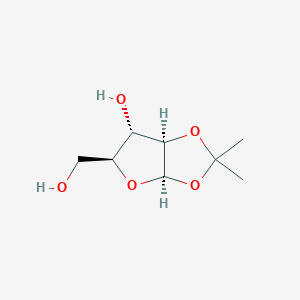

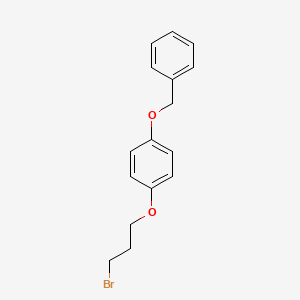
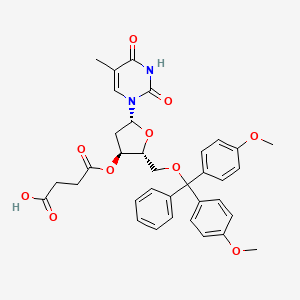

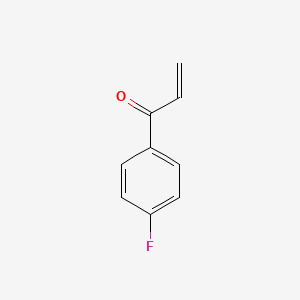
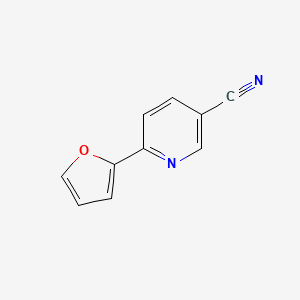
![[3-(2-Furyl)phenyl]methanol](/img/structure/B1338399.png)
